Cas no 874623-48-0 (2-(2-Fluorophenoxy)ethyl(methyl)amine)

2-(2-Fluorophenoxy)ethyl(methyl)amine is a fluorinated phenoxyethylamine derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a fluorine-substituted aromatic ring and an ethylamine side chain with a methyl substituent, which may influence its reactivity and binding properties. This compound is of interest due to its potential as a building block in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The fluorine atom enhances lipophilicity and metabolic stability, while the ether linkage provides conformational flexibility. It is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling protocols.
2-(2-Fluorophenoxy)ethyl(methyl)amine structure
874623-48-0 structure
Product Name:2-(2-Fluorophenoxy)ethyl(methyl)amine
CAS No:874623-48-0
MF:C9H12FNO
MW:169.196085929871
MDL:MFCD06247665
CID:1074216
PubChem ID:7131757
Update Time:2025-05-25

2-(2-Fluorophenoxy)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
    • [2-(2-FLUOROPHENOXY)ETHYL]METHYLAMINE
    • CS-0118249
    • SCHEMBL8596340
    • AKOS000301583
    • EN300-21842
    • DTXSID601281730
    • [2-(2-fluorophenoxy)ethyl](methyl)amine
    • 2-(2-fluorophenoxy)-N-methylethanamine
    • 2-(2-Fluorophenoxy)-N-methyl-1-ethanaminehydrochloride
    • BB 0220202
    • Z138104722
    • 874623-48-0
    • MFCD06247665
    • 2-(2-Fluorophenoxy)ethyl(methyl)amine
    • MDL: MFCD06247665
    • Inchi: 1S/C9H12FNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
    • InChI Key: MLIZRZUCXFNJMI-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OCCNC

Computed Properties

  • Exact Mass: 169.090292168g/mol
  • Monoisotopic Mass: 169.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.3Ų

2-(2-Fluorophenoxy)ethyl(methyl)amine Pricemore >>

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Additional information on 2-(2-Fluorophenoxy)ethyl(methyl)amine

Compound CAS No. 874623-48-0: 2-(2-Fluorophenoxy)ethyl(methyl)amine

The compound with CAS No. 874623-48-0, commonly referred to as 2-(2-Fluorophenoxy)ethyl(methyl)amine, is an organic chemical compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound is a derivative of phenoxyethanol, with a fluorine atom substituted at the para position of the phenyl ring and an ethyl group attached to a methylamine moiety. The presence of the fluorine atom introduces interesting electronic and steric effects, which can influence its reactivity and bioavailability.

Recent studies have highlighted the potential of 2-(2-Fluorophenoxy)ethyl(methyl)amine as a versatile building block in organic synthesis. Its structure allows for easy functionalization, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. For instance, researchers have explored its use in the development of novel anti-inflammatory drugs, where its ability to modulate specific signaling pathways has shown promise.

One of the key advantages of this compound lies in its fluorinated phenoxy group, which can enhance the lipophilicity of the molecule. This property is particularly beneficial in drug design, as it can improve the absorption and distribution profiles of bioactive compounds. Additionally, the methylamine group provides a site for further chemical modifications, enabling the creation of derivatives with tailored pharmacokinetic properties.

Recent advancements in computational chemistry have also shed light on the molecular interactions of CAS No. 874623-48-0 with biological targets. Molecular docking studies have revealed that this compound has potential binding affinities to various enzymes and receptors, suggesting its role as a lead compound in drug discovery efforts. For example, its interaction with G-protein coupled receptors (GPCRs) has been investigated, with preliminary results indicating that it may serve as a modulator for certain therapeutic targets.

In terms of synthesis, 2-(2-Fluorophenoxy)ethyl(methyl)amine can be prepared via several routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and desired purity levels. Researchers have optimized these methods to achieve high yields and selectivity, ensuring that the compound can be produced efficiently for large-scale applications.

The environmental impact of this compound is another area of growing interest. As industries increasingly prioritize sustainability, there is a need to evaluate the eco-friendly aspects of chemical synthesis and application. Studies on the biodegradation and toxicity profiles of CAS No. 874623-48-0 are currently underway, with early findings suggesting that it exhibits moderate biodegradability under aerobic conditions.

In conclusion, compound CAS No. 874623-48-0 (2-(2-Fluorophenoxy)ethyl(methyl)amine) represents a promising molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a valuable tool in modern chemical research and development.

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